molecular formula C14H18N6O2 B2876034 5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2097891-66-0

5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2876034
CAS No.: 2097891-66-0
M. Wt: 302.338
InChI Key: NBBPJHQWTHVRPF-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the condensation of the intermediate with a pyrimidinone derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The pyrimidinone core can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,3-triazol-1-yl)pyrrolidine derivatives: These compounds share the triazole and pyrrolidine rings but differ in their additional functional groups.

    5,6-Dimethylpyrimidin-4(3H)-one derivatives: These compounds have the same pyrimidinone core but lack the triazole and pyrrolidine rings.

Uniqueness

5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-10-11(2)15-9-19(14(10)22)8-13(21)18-5-3-12(7-18)20-6-4-16-17-20/h4,6,9,12H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBPJHQWTHVRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)N3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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